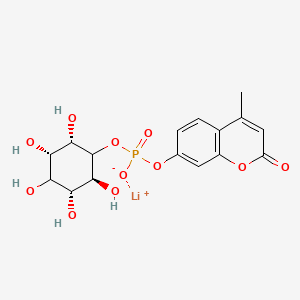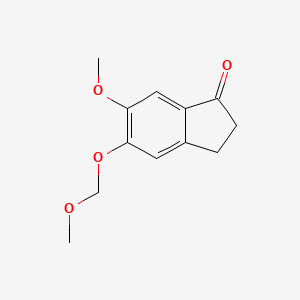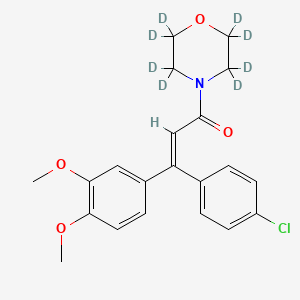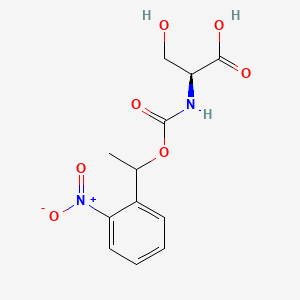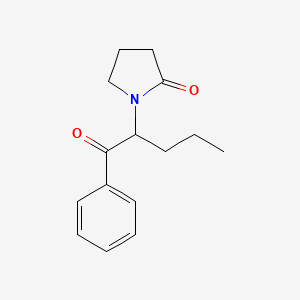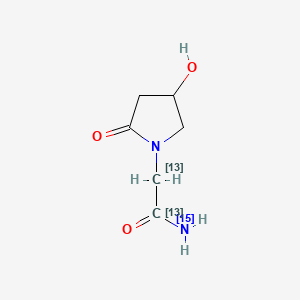
Oxiracetam-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiracetam-13C2,15N is a biochemical used for proteomics research . It is also known as 4-Hydroxy-2-oxo-1-pyrrolidineacetamide-13C2,15N . The molecular formula is C413C2H10N15NO3 and the molecular weight is 161.13 .
Molecular Structure Analysis
The molecular structure of this compound is C413C2H10N15NO3 . A specific analytical method for analyzing (S)-oxiracetam and four related impurities in the bulk drug of (S)-oxiracetam using high-performance liquid chromatography (HPLC) has been reported .
Chemical Reactions Analysis
Oxiracetam has been shown to have effects on cognitive impairment in the early phase of traumatic brain injury . It has been suggested that (S)-oxiracetam, but not ®-oxiracetam, was the effective ingredient that alleviated the impairments of spatial learning and memory .
Physical and Chemical Properties Analysis
This compound appears as a white to off-white solid . It is soluble in DMSO and water .
Wissenschaftliche Forschungsanwendungen
Behandlung von Schädel-Hirn-Trauma
Oxiracetam hat sich als Mittel zur Linderung der entzündungshemmenden Aktivität und zur Verbesserung kognitiver Beeinträchtigungen in der frühen Phase eines Schädel-Hirn-Traumas (SHT) erwiesen . Es erhöht die SOD1- und SOD2-mRNA-Expression, verringert die Produktion von reaktiven Sauerstoffspezies in der Zelle und wirkt gegen apoptotische Effekte . SHT-Mäuse, die mit Oxiracetam behandelt wurden, zeigten weniger kortikale Schädigungen, weniger Hirnödeme und weniger Fluoro-Jade-B (FJB)-positive und terminal-Deoxynukleotidyl-Transferase-dUTP-Nick-End-Labeling (TUNEL)-positive Zellen im Vergleich zu Mäusen, die nicht mit Oxiracetam behandelt wurden .
Neuroprotektion bei Hypoxie-Ischämie-bedingter neonataler Hirnverletzung
Oxiracetam vermittelt Neuroprotektion durch die Regulation der Mikroglia bei Hypoxie-Ischämie-bedingter neonataler Hirnverletzung bei Mäusen . Es hat die Größe der ischämischen Halbschattenzone erheblich eingeschränkt, zusammen mit einer drastischen Reduktion des Infarkts . Oxiracetam hat die Polarisierung der Mikroglia von dem entzündungshemmenden zu dem alternativ aktivierten Phänotyp umgeschaltet, wodurch die Mikroglia von neurotoxisch zu neuroprotektiv umgewandelt werden .
Regulation der Mikroglia-Aktivierung und Autophagie
Oxiracetam reduzierte die Ausbreitung des ischämischen Infarkts zum Teil durch die Regulation des Zusammenspiels zwischen Mikroglia-Aktivierung und Autophagie . Es förderte die Autophagie über den AMPK/mTOR-Signalweg, der den Übergang von dem entzündungshemmenden zu dem alternativ aktivierten Phänotyp in der Mikroglia weiter induzierte .
Stabile Isotopenmarkierung in der Pflanzenforschung
Obwohl es nicht direkt mit Oxiracetam-13C2,15N zusammenhängt, hat die Verwendung von stabil isotopenmarkierten Organismen, wie 13C und 15N, breite Anwendung in der lebenswissenschaftlichen Forschung gefunden, einschließlich Pflanzenphysiologie, Pflanzenstress und -abwehr sowie Stoffwechselwissenschaften . <a data-citationid="7b911f2b-c81e-6aa2-e7ba-c760345f9b06-28-group" h="ID=SERP,5017.1" href="https://link.springer.com/article/10.1007/s00701-023-0
Safety and Hazards
Oxiracetam has been used in clinical trials and has been shown to be safe even when high doses are consumed for a long period of time . In a study on the pharmacokinetic properties of S-oxiracetam, it was well tolerated, and no serious adverse events occurred in 2.0, 4.0, and 8.0 g in single- and 4.0 g in multiple-dose studies .
Zukünftige Richtungen
Research suggests that Oxiracetam may be helpful in restoring cognitive impairment by ameliorating neuroinflammation in the early phase of traumatic brain injury . It has also been suggested that Oxiracetam reduced the expansion of ischemic infarction in part via regulating the interplay between microglia activation and autophagy . These findings indicate potential future directions for the use of Oxiracetam in treating cognitive impairments caused by cerebral hypoperfusion .
Wirkmechanismus
Target of Action
Oxiracetam-13C2,15N is a variant of the nootropic drug Oxiracetam . It’s known that oxiracetam may increase the central nervous system depressant (cns depressant) activities .
Mode of Action
The exact mechanism of action of Oxiracetam and its variants like this compound is still a matter of research . It’s known to interact with its targets, potentially leading to an increase in CNS depressant activities .
Biochemical Pathways
One study suggests that oxiracetam could protect the integrity of the trpc6 neuron survival pathway by inhibiting trpc6 degradation .
Pharmacokinetics
Oxiracetam is well absorbed from the gastrointestinal tract with a bioavailability of 56-82% . Peak serum levels are reached within one to three hours after a single dose . Oxiracetam is mainly cleared renally and approximately 84% is excreted unchanged in the urine . The half-life of Oxiracetam in healthy individuals is about 8 hours . There is some penetration of the blood–brain barrier with brain concentrations reaching 5.3% of those in the blood .
Result of Action
The molecular and cellular effects of Oxiracetam’s action include potential benefits in treating brain injury and the resulting loss of neural function, memory, and mental impairment . Oxiracetam-treated mice demonstrated a significant increase in spatial learning performance, which was correlated to an increase in membrane-bound PKC .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it’s recommended to store the compound at 4° C . Furthermore, it’s important to avoid release to the environment .
Biochemische Analyse
Cellular Effects
Oxiracetam-13C2,15N is expected to have similar cellular effects as Oxiracetam. Studies on Oxiracetam have shown that it can have significant effects on various types of cells and cellular processes . For instance, Oxiracetam has been found to alleviate cognitive impairment in the early phase of traumatic brain injury (TBI), potentially through its effects on SH-SY5Y cells .
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. Studies on Oxiracetam suggest that it may exert its effects at the molecular level through various mechanisms. For example, Oxiracetam has been found to promote autophagy through the AMPK/mTOR pathway, which further induces the transition of the inflammatory to the alternatively activated phenotype in microglia .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Studies on Oxiracetam have shown that it can have significant effects over time. For instance, Oxiracetam has been found to reduce the expansion of ischemic infarction in part via regulating the interplay between microglia activation and autophagy .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented. Studies on Oxiracetam have shown that it can have significant effects at different dosages. For instance, Oxiracetam has been found to significantly curtail the size of ischemic penumbra together with drastic reduction of infarction in neonatal mice .
Metabolic Pathways
Oxiracetam is known to be mainly cleared renally and approximately 84% is excreted unchanged in the urine .
Transport and Distribution
Oxiracetam is known to have some penetration of the blood–brain barrier with brain concentrations reaching 5.3% of those in the blood .
Subcellular Localization
Oxiracetam is known to have effects on various cellular markers, suggesting that it may have specific subcellular localizations .
Eigenschaften
IUPAC Name |
2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-5(10)3-8-2-4(9)1-6(8)11/h4,9H,1-3H2,(H2,7,10)/i3+1,5+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLAQQPQKRMGSS-LORYZXSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)[13CH2][13C](=O)[15NH2])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
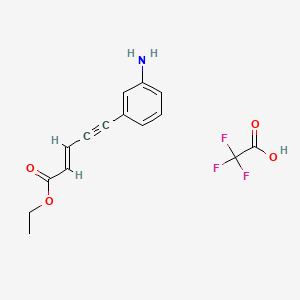
![Ethyl (E)-5-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pent-2-en-4-ynoate](/img/structure/B583899.png)


